molecular formula C25H25ClIN5O3 B1191852 TAK285-Iodo

TAK285-Iodo

Cat. No.: B1191852
M. Wt: 605.8615
Attention: For research use only. Not for human or veterinary use.
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Description

Background on Epidermal Growth Factor Receptor (EGFR) and HER2 Kinase Inhibition in Oncology Research

The Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2) are members of the ErbB family of receptor tyrosine kinases. researchgate.net These transmembrane proteins are involved in crucial cellular processes, including cell growth, differentiation, and survival. aacrjournals.org In many types of cancer, such as breast, lung, and colorectal cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling and tumor growth. aacrjournals.orgnih.govnih.gov Consequently, EGFR and HER2 have become validated and significant targets for anticancer therapeutics. ascopubs.org

The development of small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of these receptors has been a major focus of oncology research. Early strategies often targeted a single receptor. However, the formation of receptor heterodimers (e.g., EGFR-HER2) can lead to resistance and continued signaling. This has spurred the development of dual inhibitors that target both EGFR and HER2 simultaneously. researchgate.netnih.gov Compounds like Lapatinib (B449) and Afatinib (B358) are examples of dual EGFR/HER2 inhibitors that have been investigated extensively for their ability to provide a more comprehensive blockade of ErbB signaling pathways. nih.govaacrjournals.org Research has shown that dual inhibition can overcome resistance to single-target agents and may offer enhanced antitumor activity. aacrjournals.orgnih.gov

Rationale for Halogenated Pyrrolopyrimidine Derivatives in Kinase Inhibition Research

The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility in designing targeted anticancer agents. ekb.egresearchgate.net As bioisosteres of purines, pyrrolopyrimidines can effectively mimic the natural ligands of ATP-binding sites in kinases, making them an excellent foundation for developing potent inhibitors. nih.gov This scaffold is a core component of numerous kinase inhibitors that have been explored for treating various cancers. ekb.egresearchgate.net

The incorporation of halogen atoms into these derivatives is a strategic approach to enhance their pharmacological properties. mdpi.com Halogenation can influence a molecule's binding affinity, potency, and selectivity for its target kinase. nih.govmdpi.com For instance, halogenated TKIs like gefitinib (B1684475) and dasatinib (B193332) have demonstrated the clinical benefits of this chemical modification. mdpi.com The introduction of a halogen, such as iodine in the case of TAK285-Iodo, can lead to specific interactions within the kinase's active site, potentially improving the inhibitor's efficacy or altering its selectivity profile, thereby making it a valuable tool for research. nih.govmdpi.com

Definition and Research Significance of this compound as an Investigational Chemical Probe

This compound is a chemical compound designed for research purposes. medkoo.com It is a derivative of TAK-285, a known dual inhibitor of EGFR and HER2 kinases. medkoo.combiocat.com In this compound, the trifluoro group present in the parent compound, TAK-285, is substituted with an iodine atom. medkoo.combiocat.com This specific structural modification defines this compound and is central to its utility in research.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide. medkoo.com
Synonyms TAK-285-Iodo, TAK 285-Iodo. medkoo.com
Molecular Formula C25H25ClIN5O3. medkoo.com
Molecular Weight 605.86 g/mol . medkoo.com

| Appearance | Solid powder. medkoo.com |

Table 2: In Vitro Inhibitory Activity of Related Kinase Inhibitors

Compound Target Kinase IC50 (nM)
TAK-285 HER2 17. apexbt.comselleckchem.com
EGFR 23. apexbt.comselleckchem.com
HER4 260. selleckchem.com
Afatinib (BIBW 2992) EGFR 0.5. ascopubs.org
HER2 14. ascopubs.org
Lapatinib EGFR Not specified in provided results

Properties

Molecular Formula

C25H25ClIN5O3

Molecular Weight

605.8615

SMILES

CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C

Appearance

Solid powder

Synonyms

TAK285-Iodo;  TAK-285-Iodo;  TAK 285-Iodo;  TAK285 derative.; N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategies for Iodination in Pyrrolopyrimidine Scaffold Synthesis

Iodination is a key chemical transformation used to introduce an iodine atom into an organic molecule. In the context of pyrrolopyrimidine synthesis, this can be a crucial step for further functionalization, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.

One reported strategy for iodinating the pyrrolopyrimidine scaffold involves the use of N-iodosuccinimide (NIS). For instance, a synthetic route to obtain 4-chloro-6-iodo-7H-pyrrolo[2,2-d]pyrimidine, a potential intermediate for various pyrrolopyrimidine derivatives, describes the iodination of a protected pyrrolopyrimidine precursor using NIS uni.lunewdrugapprovals.org. This method highlights the utility of electrophilic iodination reagents in functionalizing the electron-rich pyrrole (B145914) ring of the pyrrolopyrimidine system. Another example in related heterocyclic chemistry shows iodination of dihydropyrazoles using NaCl and Li₂CO₃ to form 1-acyl-4-iodo-1H-pyrazoles, indicating that reaction conditions and reagents can vary depending on the specific heterocyclic system and desired regioselectivity. The introduction of iodine at specific positions of the pyrrolopyrimidine core allows for downstream synthetic flexibility.

Novel Synthetic Routes for TAK285-Iodo and Related Analogs

The synthesis of this compound and its analogs typically involves the construction or modification of the pyrrolo[3,2-d]pyrimidine core structure and the subsequent attachment of the various side chains. While a specific detailed synthetic route for this compound was not fully elaborated in the consulted sources, the synthesis of related pyrrolopyrimidine derivatives, including TAK-285 and its analogs, often utilizes pre-functionalized pyrrolopyrimidine intermediates.

One approach in the synthesis of pyrrolopyrimidine-based compounds involves starting from a halogenated intermediate, such as a chlorinated or iodinated pyrrolopyrimidine. For example, the synthesis of certain EGFR inhibitors based on the pyrrolopyrimidine scaffold commenced with 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This intermediate was obtained through the iodination of a precursor followed by deprotection. Subsequent steps involved amination at the C-4 position and cross-coupling reactions, such as Suzuki-Miyaura coupling, at the C-6 position to introduce diverse substituents.

Given the structure of this compound, it is plausible that its synthesis could involve a similar strategy, potentially starting from a pyrrolopyrimidine intermediate that is appropriately substituted with a leaving group (like chlorine) at the 4-position and potentially functionalized or ready for functionalization at the 5-position of the pyrrolo ring. The iodinated phenoxy moiety would then be incorporated through a coupling reaction or nucleophilic aromatic substitution with a precursor containing the 3-chloro-4-(3-iodophenoxy)phenylamine structure. The butanamide chain attached to the ethyl linker at the 5-position of the pyrrolo[3,2-d]pyrimidine core would also be introduced through appropriate coupling or amidation reactions during the synthetic sequence. The development of novel synthetic routes often focuses on improving yields, purity, and efficiency, potentially employing modern synthetic techniques and catalysis.

Advanced Structural Elucidation Techniques for Synthesized Compounds in Research

Accurate structural elucidation is paramount in synthetic chemistry to confirm the identity and purity of newly synthesized compounds like this compound and its analogs. A range of advanced analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, providing detailed information about the connectivity and environment of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HMQC, HMBC) are crucial for assigning signals and confirming the proposed structure. High-resolution NMR data can provide insights into subtle structural features and conformational preferences.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of the synthesized compound. Techniques like Electron Ionization Mass Spectrometry (EI MS), Electrospray Ionization Mass Spectrometry (ESI MS), and High-Resolution Mass Spectrometry (HRMS) are commonly used. Coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are valuable for analyzing reaction mixtures, monitoring purity, and characterizing intermediates and final products. MedKoo Biosciences' Certificate of Analysis for this compound indicates that MS analysis was used to confirm the correct molecular weight and that NMR and MS data were consistent with literature reports rssing.com.

Other spectroscopic techniques, such as Infrared (IR) spectroscopy and UV-vis spectroscopy, can provide complementary information about the functional groups present and the electronic properties of the molecule.

In some cases, particularly for solid compounds that can form suitable crystals, X-ray crystallography can provide a definitive three-dimensional structure, including absolute stereochemistry if applicable.

Computational methods, such as Density Functional Theory (DFT) calculations, can also aid in structure elucidation by predicting spectroscopic parameters (e.g., NMR chemical shifts) for proposed structures, which can then be compared to experimental data. Molecular docking studies are often used in the context of understanding interactions with biological targets, but they rely on having an accurately elucidated chemical structure.

Molecular Targets and Receptor Interaction Profiles

Characterization of Kinase Inhibition Specificity: EGFR and HER2

TAK-285 and its derivatives demonstrate potent inhibitory activity against both EGFR and HER2 kinases. nih.govjcancer.org This dual inhibition is a key feature, as the co-expression of these receptors is common in several types of cancer. nih.gov

In vitro studies on TAK-285 have quantified its inhibitory activity against EGFR and HER2. In enzymatic assays, TAK-285 demonstrated IC₅₀ values of 23 nmol/L for EGFR and 17 nmol/L for HER2. jcancer.org Further studies on derivatives of TAK-285 have also been conducted. For instance, a synthesized derivative, compound 9f, exhibited an IC₅₀ value of 2.3 nM against EGFR and 234 nM against HER2. nih.govnih.gov

Cell-based assays corroborate these findings. In HER2-overexpressing BT-474 cells, TAK-285 inhibited HER2 phosphorylation with an IC₅₀ value of 0.0093 µmol/L. jcancer.org In A-431 cells, which express high levels of EGFR, the IC₅₀ for inhibition of EGFR phosphorylation by TAK-285 was 0.053 µmol/L. jcancer.org

Table 1: In Vitro Inhibitory Activity of TAK-285 and a Derivative

Compound Target Kinase IC₅₀ (Enzymatic Assay) Cell Line IC₅₀ (Cell-Based Phosphorylation Assay)
TAK-285 EGFR 23 nmol/L jcancer.org A-431 0.053 µmol/L jcancer.org
TAK-285 HER2 17 nmol/L jcancer.org BT-474 0.0093 µmol/L jcancer.org
Compound 9f (TAK-285 derivative) EGFR 2.3 nM nih.govnih.gov - -

Investigation of Off-Target Interactions and Selectivity Profiling

Selectivity is a critical aspect of kinase inhibitors to minimize off-target effects. TAK-285 has been profiled against a large panel of human kinases to assess its selectivity. In a panel of 96 kinases, TAK-285 demonstrated strong inhibition (80-100%) primarily against the HER family of kinases, including EGFR and HER2. jcancer.org It showed moderate inhibition (50-80%) against EGFR (L858R) and alkaline phosphatase, and weak to no inhibition (0-50%) against 88 other kinases. jcancer.org

Similarly, a derivative of TAK-285, compound 9f, was tested against a smaller panel of cancer-related kinases including FGFR1, VEGFR2, CDK2, c-MET, and p38α MAPK at a concentration of 10 µM. semanticscholar.org The results indicated only modest inhibitory activity against these off-target kinases, highlighting a favorable selectivity profile for the EGFR/HER2 targets. semanticscholar.org

Table 2: Selectivity Profile of TAK-285 Derivative (Compound 9f)

Off-Target Kinase % Inhibition at 10 µM
FGFR1 Modest semanticscholar.org
VEGFR2 Modest semanticscholar.org
CDK2 Modest semanticscholar.org
c-MET Modest semanticscholar.org

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking studies have been employed to understand the binding modes of TAK-285 and its derivatives within the ATP-binding pockets of EGFR and HER2. nih.govnih.gov These computational analyses help to elucidate the specific molecular interactions that contribute to the compounds' inhibitory activity.

For a series of new TAK-285 derivatives, comprehensive simulation analyses were performed to understand their binding affinities and orientations within the kinase domains. nih.gov In a study of one such derivative, docking into the active site of the EGFR T790M mutant revealed key hydrogen bonding interactions. researchgate.net The binding pocket of the EGFR receptor (PDB ID: 1M17) has been shown to involve crucial residues such as Met769, Gln767, and Cys773 for inhibitor binding. semanticscholar.org The ability of these compounds to form stable interactions within this pocket is predictive of their antagonistic activity. researchgate.net

Cellular and Biochemical Mechanisms of Action

Effects on Downstream Signaling Pathways

The inhibition of EGFR and HER2 by TAK-285 and its derivatives directly impacts the phosphorylation status of critical downstream signaling networks, most notably the RAS/RAF/MEK/ERK pathway. researchgate.net This interference culminates in significant alterations to cell cycle progression and the induction of programmed cell death (apoptosis).

Phosphorylation Events (e.g., ERK/MEK/Bcl-2 pathway modulation)

The primary mechanism of action involves the inhibition of ATP binding to the kinase domains of EGFR and HER2, which prevents their autophosphorylation and subsequent activation of downstream pathways. researchgate.net This directly affects the MEK/ERK signaling cascade. The MEK/ERK pathway is a critical regulator of cell survival, and its inhibition has been shown to cause a down-regulation in the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2, Bcl-xL, and Mcl-1. nih.govmdpi.comresearchgate.net This modulation of the Bcl-2 family of proteins is a key step that links the initial receptor inhibition to the ultimate fate of the cell, tipping the balance towards apoptosis. cellsignal.comnih.gov

Research on TAK-285 derivatives confirms their potent inhibitory effects on the phosphorylation of EGFR and HER2. One derivative, designated as compound 9f, demonstrated an IC₅₀ value of 2.3 nM against EGFR, a potency reported to be 10-fold greater than that of TAK-285 itself. nih.govsemanticscholar.org

Inhibitory Activity of TAK-285 and a Derivative (Compound 9f) Against EGFR and HER2 Kinases
CompoundTarget KinaseIC₅₀ (nM)
TAK-285HER217
TAK-285EGFR23
Compound 9f (TAK-285 Derivative)EGFR2.3
Compound 9f (TAK-285 Derivative)HER2234

Cell Cycle Regulation in Cancer Cell Lines

The cell cycle is a tightly controlled process that ensures the correct division of cells. nih.govthno.org Deregulation of this cycle is a hallmark of cancer. nih.gov By inhibiting the signaling pathways that drive proliferation, such as the MEK/ERK pathway, iodo-substituted kinase inhibitors can cause cell cycle arrest. nih.govresearchgate.net Studies on derivatives of TAK-285 confirm this effect. For example, treatment of prostate cancer cell lines (PC3 and 22RV1) with the potent derivative compound 9f resulted in a significant arrest of the cell cycle, preventing the cells from proceeding through the phases required for division. nih.gov This arrest is a direct consequence of the blockade of mitogenic signals that are normally transduced by EGFR and HER2.

Apoptosis Induction in Cancer Cells

Apoptosis is a form of programmed cell death that eliminates damaged or unwanted cells. cellsignal.com Cancer cells characteristically evade this process. cellsignal.com The inhibition of survival signals from the EGFR/HER2 pathway by iodo-substituted derivatives promotes apoptosis. nih.gov The downregulation of anti-apoptotic Bcl-2 proteins is a crucial part of this process. nih.gov In vitro studies using fluorescence microscopy have visually confirmed that treating prostate cancer cells (22RV1 and PC3) with a TAK-285 derivative leads to a notable increase in both early and late-stage apoptotic cells compared to untreated controls. semanticscholar.org This demonstrates that the compound effectively overrides the cell's survival mechanisms and triggers its programmed destruction. semanticscholar.org

Impact on Cell Proliferation and Viability in In Vitro Models

The ultimate effect of modulating downstream signaling, arresting the cell cycle, and inducing apoptosis is the inhibition of tumor cell growth and a reduction in cell viability. This has been demonstrated across a range of cancer cell lines in laboratory settings.

Antiproliferative Activity Across Diverse Cancer Cell Lines

Iodo-substituted quinazoline (B50416) derivatives and TAK-285 derivatives have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. nih.govresearchgate.net The activity is often measured by the IC₅₀ value, which represents the concentration of the compound required to inhibit cell proliferation by 50%. Studies have shown these compounds to be effective against prostate (PC3, 22RV1), breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. nih.govresearchgate.net For instance, a series of new TAK-285 derivatives exhibited IC₅₀ values in the low nanomolar range against two different prostate cancer cell lines. nih.gov

Cytotoxic Activity Assessment

The antiproliferative activity of these compounds translates to direct cytotoxicity, meaning they are capable of killing cancer cells. The MTT assay, a standard method for assessing cell viability, is commonly used to determine the cytotoxic potential of these compounds. nih.govresearchgate.net Research on novel iodoquinazoline derivatives reported significant cytotoxic activity, with IC₅₀ values in the low micromolar range against cell lines such as A549, HepG2, HCT116, and MCF-7. researchgate.net Similarly, TAK-285 derivatives showed potent cytotoxicity against PC3 and 22RV1 prostate cancer cells, with the most effective derivatives achieving IC₅₀ values as low as 1.0 nM and 0.8 nM, respectively. nih.gov TAK-285 itself was shown to inhibit the proliferation of BT-474 breast cancer cells with an IC₅₀ of 17 nmol/L. jcancer.org

Cytotoxic/Antiproliferative Activity (IC₅₀) of Iodoquinazoline and TAK-285 Derivatives in Various Cancer Cell Lines
Compound TypeCancer Cell LineCell TypeIC₅₀
TAK-285 Derivative (9f)PC3Prostate1.0 nM
TAK-285 Derivative (9e)22RV1Prostate0.8 nM
TAK-285BT-474Breast17 nM
Iodoquinazoline Derivative (8d)A549Lung6.00 µM
Iodoquinazoline Derivative (6d)HCT116Colon6.90 µM
Iodoquinazoline Derivative (8c)HepG2Liver7.35 µM
Iodoquinazoline Derivative (6c)MCF-7Breast7.10 µM

Exploration of Resistance Mechanisms in Preclinical Models

While direct preclinical studies on acquired resistance to the specific compound TAK285-Iodo are not extensively available in published literature, an understanding of potential resistance mechanisms can be inferred from research on its parent compound, TAK-285, and other dual inhibitors of the human epidermal growth factor receptor (HER) family, such as lapatinib (B449) and afatinib (B358). These studies in various cancer cell lines and animal models highlight several ways tumor cells can evade the inhibitory effects of these targeted therapies.

A primary mechanism of resistance involves the activation of bypass signaling pathways that circumvent the blockade of EGFR and HER2. Preclinical evidence suggests that mutations in key downstream signaling molecules can render cells resistant to HER2 inhibition. For instance, in SK-OV-3 cells, which harbor a PIK3CA mutation, the parent compound TAK-285 did not effectively reduce the phosphorylation of Akt, a critical downstream effector in the PI3K/Akt/mTOR pathway. This suggests that constitutive activation of the Akt pathway, independent of HER2 signaling, can confer resistance.

Upregulation and activation of other receptor tyrosine kinases (RTKs) or other members of the HER family can also mediate resistance. In preclinical models of resistance to the dual EGFR/HER2 inhibitor lapatinib, hyperactivation of EGFR and HER4 has been observed. plos.org The formation of HER2/HER3 heterodimers is known to be a potent activator of the PI3K/Akt pathway, and its sustained signaling can be a mechanism of resistance to HER2-targeted therapies. oup.com Although TAK-285 has been shown to reduce HER3 phosphorylation in sensitive cell lines, alterations that maintain HER3 signaling could potentially lead to resistance. mdpi.com

Another established mechanism of resistance to HER2-targeted agents is the amplification of the HER2 gene itself, leading to such high levels of the receptor that the inhibitor can no longer provide a complete blockade. aacrjournals.orgnih.gov While this is a known mechanism for agents like trastuzumab, it is also a potential mode of resistance to small molecule inhibitors.

Secondary mutations within the kinase domain of EGFR or HER2 can also confer resistance by altering the drug's binding site. The T790M mutation in EGFR is a well-known mechanism of resistance to first-generation EGFR inhibitors. amegroups.org While second-generation irreversible inhibitors like afatinib were developed to overcome this, other mutations can still arise. amegroups.orgresearchgate.net For HER2, the T798M gatekeeper mutation, analogous to EGFR's T790M, has been shown in silico to potentially reduce the binding affinity of many tyrosine kinase inhibitors. sci-hub.se

Conversely, certain properties of a drug can help it overcome specific types of resistance. For example, preclinical studies have indicated that TAK-285 is not a substrate for the P-glycoprotein (P-gp) efflux pump. researchgate.netresearchgate.net P-gp is a transporter protein that can actively pump drugs out of cancer cells, and its expression is a common mechanism of multidrug resistance. The ability of TAK-285 to evade this efflux mechanism may allow it to be more effective, particularly in the context of brain metastases where P-gp is highly expressed at the blood-brain barrier. researchgate.net

The table below summarizes key resistance mechanisms to dual EGFR/HER2 inhibitors observed in preclinical models.

Interactive Data Table: Preclinical Resistance Mechanisms to Dual EGFR/HER2 Inhibitors

Resistance MechanismPreclinical ModelDrug(s) StudiedKey FindingsCitation(s)
Bypass Pathway Activation
PI3K/Akt Pathway ActivationSK-OV-3 (ovarian cancer cell line with PIK3CA mutation)TAK-285Insensitivity to TAK-285 was linked to the PIK3CA mutation, suggesting activation of the Akt pathway independent of HER2. mdpi.com
Upregulation of Other Receptors
Hyperactivation of EGFR and HER4SKTR, SKLR, SKLTR (trastuzumab and/or lapatinib-resistant breast cancer cell lines)Lapatinib, TrastuzumabResistant cells showed hyperactivation of EGFR and HER4, compensating for HER2 blockade. plos.org
Target Gene Alterations
HER2 Gene AmplificationEGFR-mutant lung cancer modelsAfatinib, CetuximabAmplification of HER2 was identified as a mechanism of acquired resistance to EGFR TKIs and was mutually exclusive with the EGFR T790M mutation. aacrjournals.orgnih.gov
Secondary "Gatekeeper" MutationIn silico modelsMultiple TKIsThe HER2 T798M mutation was predicted to cause resistance to a range of TKIs by altering the drug binding site. sci-hub.se
Drug Efflux
Evasion of P-gp EffluxIn vitro transport assaysTAK-285TAK-285 was shown not to be a substrate for the P-gp efflux pump, a common multidrug resistance mechanism. researchgate.netresearchgate.net

Preclinical Efficacy Studies in Disease Models in Vitro and in Vivo

Evaluation in Cancer Cell Line Panels

In vitro studies have assessed the growth inhibitory activity of TAK-285 across a range of cancer cell lines. TAK-285 has demonstrated significant growth inhibitory activity against cell lines overexpressing HER2, such as the human breast cancer cell line BT-474, with a reported GI50 value of 17 nM. selleckchem.com The compound also shows inhibitory activity against EGFR-expressing cell lines. jcancer.orgnih.gov

In a panel of 96 kinases tested, TAK-285 primarily showed strong and selective inhibition of HER family kinases, including HER2 and EGFR. jcancer.orgnih.govresearchgate.net The inhibitory activity (IC50) values for HER2 and EGFR kinases were reported as 17 nmol/L and 23 nmol/L, respectively. jcancer.orgnih.gov Weak to moderate inhibition was observed against a limited number of other kinases, while no activity was detected against the majority of the panel. selleckchem.comjcancer.orgnih.gov

KinaseIC50 (nM)
HER217
EGFR23
HER4260
MEK11100
MEK55700
c-Met4200
Aurora B1700
Lck2400
CSK4700
Lyn B5200

Table 1: Inhibitory activity of TAK-285 against selected kinases. selleckchem.comjcancer.orgnih.gov

TAK-285 effectively inhibited the proliferation and viability of BT-474 cells, demonstrating cytotoxicity in this HER2-overexpressing cell line. jcancer.org

Efficacy in Murine Xenograft Tumor Models (HER2- and EGFR-expressing cancers)

The antitumor efficacy of TAK-285 has been evaluated in various murine xenograft models, including those derived from human tumors overexpressing HER2 or EGFR. Oral administration of TAK-285 has shown significant antitumor efficacy in these models. nih.govselleckchem.comjcancer.orgnih.gov

In a BT-474 tumor xenograft mouse model, which overexpresses HER2, oral administration of TAK-285 at 100 mg/kg twice daily for 14 days resulted in significant antitumor efficacy with a tumor/control (T/C) ratio of 29%. selleckchem.comjcancer.org TAK-285 also exhibited dose-dependent tumor growth inhibition in 4-1ST xenografts, a HER2-overexpressing human gastric cancer tumor model in mice. selleckchem.com At doses of 50 mg/kg and 100 mg/kg administered twice daily, T/C ratios of 44% and 11%, respectively, were observed. selleckchem.com

Studies in rat xenografts further demonstrated the efficacy of TAK-285 against tumors overexpressing either HER2 or EGFR. jcancer.org In rats bearing 4-1ST tumors (HER2-overexpressing), TAK-285 inhibited growth with T/C values of 38% and 14% at doses of 6.25 mg/kg and 12.5 mg/kg, respectively. selleckchem.com Tumor regression, with T/C values of -12% and -16%, was observed at higher doses of 25 mg/kg and 50 mg/kg. selleckchem.com In A-431 xenografts (EGFR-overexpressing) in rats, TAK-285 inhibited tumor growth with a T/C value of 13% at a dose of 12.5 mg/kg twice daily. jcancer.org

Xenograft Model (Overexpression)SpeciesDose (mg/kg BID)Treatment DurationT/C Ratio (%)
BT-474 (HER2)Mouse10014 days29
4-1ST (HER2)Mouse50Not specified44
4-1ST (HER2)Mouse100Not specified11
4-1ST (HER2)Rat6.25Not specified38
4-1ST (HER2)Rat12.5Not specified14
4-1ST (HER2)Rat25Not specified-12
4-1ST (HER2)Rat50Not specified-16
A-431 (EGFR)Rat12.5Not specified13

Table 2: Antitumor efficacy of TAK-285 in murine xenograft models. selleckchem.comjcancer.org

These in vivo studies indicate that TAK-285 effectively inhibits the growth of tumors expressing either HER2 or EGFR. nih.govjcancer.orgnih.gov

Comparative Efficacy with Reference Kinase Inhibitors (e.g., Lapatinib (B449), Erlotinib)

Preclinical evaluations have included comparisons of TAK-285 efficacy with established kinase inhibitors such as lapatinib and erlotinib (B232).

In vitro studies comparing TAK-285 and lapatinib in BT-474 cells showed that TAK-285 possessed comparable cytotoxicity to lapatinib, with IC50 values of approximately 17 nmol/L and 10 nmol/L, respectively. jcancer.org Structural and energetic studies suggest that TAK-285 may bind with greater affinity than lapatinib to active and intermediate active-inactive forms of HER2, which aligns with experimental findings indicating increased activity of TAK-285 relative to lapatinib in breast cancer cell lines. nih.gov

In a mouse subcutaneous BT-474 breast cancer xenograft model, TAK-285 demonstrated antitumor activity comparable to that of lapatinib when administered at the same dose of 100 mg/kg BID. jcancer.orgnih.govresearchgate.net After two weeks of treatment, TAK-285 showed a T/C ratio of 27%, similar to the efficacy observed with lapatinib in this model system. jcancer.org

While erlotinib is a known EGFR kinase inhibitor used in clinical settings, particularly for non-small cell lung cancer oncoscience.usjmir.org, direct comparative efficacy data between TAK-285 and erlotinib in the same preclinical models were not as extensively detailed in the provided search results as the comparisons with lapatinib. However, both TAK-285 and erlotinib target EGFR nih.govoncoscience.us, and studies have explored their effects on related mechanisms like multidrug resistance mediated by transporters such as MRP7. nih.gov Lapatinib has been shown to be a more potent inhibitor of MRP7 than erlotinib. nih.gov TAK-285, unlike lapatinib, is reported not to be a substrate for P-glycoprotein (Pgp) efflux, which is relevant for drug distribution, particularly to the central nervous system. jcancer.orgnih.govresearchgate.netnih.gov

Pharmacological Characterization in Preclinical Research

Absorption, Distribution, and Metabolism in Research Models (Excluding Human Data)

The absorption, distribution, and metabolism of a compound are critical determinants of its potential therapeutic efficacy and are typically evaluated through a series of in vitro and in vivo studies.

In vitro permeability assays, such as those using Caco-2 cell monolayers, are standard methods to predict the intestinal absorption of orally administered drugs. These assays assess a compound's ability to traverse the intestinal epithelial barrier.

Data Table: In Vitro Permeability of TAK285-Iodo

Assay Type Cell Line Apparent Permeability (Papp) Efflux Ratio
Caco-2 --- Data not available Data not available
MDCK --- Data not available Data not available

No publicly available data from Caco-2 or other permeability assays for this compound were identified.

The metabolic stability of a compound is evaluated using liver microsomes and hepatocytes to predict its rate of metabolism in the liver. These assays measure the intrinsic clearance of a compound.

Data Table: Metabolic Stability of this compound

Test System Species Half-life (t½) (min) Intrinsic Clearance (CLint) (µL/min/mg protein or per million cells)
Liver Microsomes Rat Data not available Data not available
Liver Microsomes Mouse Data not available Data not available
Liver Microsomes Human Data not available Data not available
Hepatocytes Rat Data not available Data not available
Hepatocytes Mouse Data not available Data not available
Hepatocytes Human Data not available Data not available

No data on the microsomal or hepatocyte stability of this compound were found in the public literature.

The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. This is typically assessed in the plasma of various animal species.

Data Table: Plasma Protein Binding of this compound in Animal Models

Species Fraction Unbound (fu)
Mouse Data not available
Rat Data not available
Dog Data not available

Specific data regarding the plasma protein binding of this compound in preclinical species are not publicly available.

In vivo studies are conducted to understand how a compound distributes throughout the body, including its ability to penetrate specific tissues like the brain. For compounds targeting central nervous system pathologies, measuring the concentration in the brain interstitial fluid is crucial. While the parent compound, TAK-285, has been shown to penetrate the blood-brain barrier in preclinical models, no such data is available for this compound.

Data Table: Brain Distribution of this compound in Animal Models

Species Brain-to-Plasma Ratio Unbound Brain Interstitial Fluid Concentration (ng/mL)
Rat Data not available Data not available

There is no available information on the in vivo distribution or brain interstitial fluid concentration of this compound.

Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its intended target and modulating the downstream signaling pathways.

For a HER2/EGFR inhibitor like this compound, pharmacodynamic biomarkers would typically include measures of receptor phosphorylation and the activity of downstream signaling proteins.

Data Table: Pharmacodynamic Effects of this compound in Preclinical Models

Biomarker Model System (e.g., cell line, xenograft model) Observed Effect
p-HER2 --- Data not available
p-EGFR --- Data not available
p-Akt --- Data not available
p-ERK --- Data not available

No studies detailing the use of pharmacodynamic biomarkers to assess the target engagement or pathway modulation of this compound in preclinical models were identified.

Gene Expression Profiling in Response to this compound Treatment

Comprehensive gene expression profiling data specifically for this compound is not extensively available in the current body of preclinical research. However, studies on the structurally related dual EGFR/HER2 inhibitor, TAK-285, offer preliminary insights into the potential genetic pathways that may be modulated.

Preliminary gene expression analysis was conducted on cell lines derived from brain metastases. nih.gov While the specific candidate genes identified in this analysis have not been publicly disclosed, the study suggests that further investigation into gene regulation could be crucial for identifying clinical markers to predict brain metastasis. nih.gov The antitumor activity of TAK-285 has been demonstrated in various cancer cell types and xenograft models, indicating its impact on cellular proliferation and viability pathways. nih.govselleckchem.com

It is important to note that this compound is an analogue of TAK-285, where a trifluoro group is replaced by an iodo group. medkoo.com While this structural modification may influence its biological activity and subsequent impact on gene expression, dedicated studies on this compound are required to elucidate its specific molecular signature.

Advanced Pharmacological Modeling of this compound in Research Settings

Detailed advanced pharmacological modeling studies specifically for this compound are not prominently featured in published preclinical research. However, pharmacokinetic and molecular modeling studies of the parent compound, TAK-285, provide a foundational understanding that could inform future modeling of this compound.

Pharmacokinetic profiling of TAK-285 has been conducted in animal models, revealing differences in drug exposure between rats and mice, which necessitated dose adjustments in xenograft studies. nih.gov Such data is fundamental for the development of pharmacokinetic/pharmacodynamic (PK/PD) models that correlate drug concentrations with antitumor efficacy.

Furthermore, molecular modeling techniques, including docking and molecular dynamics (MD) simulations coupled with MMGBSA (Molecular Mechanics Generalized Born Surface Area) approaches, have been employed to understand the binding of TAK-285 to the HER2 kinase domain. nih.gov These computational studies have provided insights into the structural and energetic basis for its inhibitory activity, revealing that TAK-285 binds with a greater affinity to active and intermediate active-inactive forms of HER2 compared to other inhibitors like lapatinib (B449). nih.gov Such models are instrumental in rational drug design and in predicting the activity of analogues like this compound.

While these studies on TAK-285 offer valuable context, the development of specific and predictive pharmacological models for this compound will require dedicated in vitro and in vivo characterization of its unique properties.

Advanced Research Methodologies and Future Directions

Application of Omics Technologies (e.g., Genomics, Proteomics) in Mechanism Elucidation

The application of omics technologies, particularly genomics and proteomics, is crucial for comprehensively understanding the mechanism of action of TAK-285-Iodo. These high-throughput approaches allow for a global analysis of cellular responses to the compound, moving beyond the study of single-target effects.

Genomics: Genomic profiling of cancer cell lines treated with TAK-285-Iodo can identify gene expression signatures associated with sensitivity or resistance to the compound. DNA microarray and next-generation sequencing (NGS) can reveal compensatory signaling pathways that are activated upon HER2 and EGFR inhibition, providing a rationale for combination therapies. For instance, studies combining genomic and proteomic analyses have shown that the differential expression of mRNA can account for up to 40% of the variation in protein expression, highlighting the importance of post-transcriptional regulation. nih.gov

Proteomics: Proteomics offers a direct way to measure changes in protein expression and phosphorylation levels following treatment with TAK-285-Iodo. Techniques like mass spectrometry-based proteomics can quantify the global changes in the proteome and phosphoproteome, providing a detailed picture of the signaling pathways modulated by the inhibitor. imec-int.com This can help to identify both on-target and off-target effects, as well as to discover novel biomarkers of response. psomagen.comsomalogic.com The integration of genomics and proteomics, known as proteogenomics, provides a powerful approach to identify novel drug targets and understand the complex interplay between genes and proteins in response to therapeutic interventions. psomagen.comsomalogic.com

TechnologyApplication in TAK-285-Iodo ResearchPotential Insights
Genomics Identifying gene expression changes in response to treatment.Discovery of resistance mechanisms and compensatory pathways.
Proteomics Quantifying changes in protein and phosphoprotein levels.Elucidation of on-target and off-target effects, biomarker discovery.
Proteogenomics Integrating genomic and proteomic data.Comprehensive understanding of drug action and identification of new therapeutic targets.

Integration of Artificial Intelligence and Machine Learning in TAK-285-Iodo Research and Analog Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development, and they hold significant promise for advancing TAK-285-Iodo research. nih.gov These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers.

Analog Discovery: ML models can be trained on existing structure-activity relationship (SAR) data for HER2/EGFR inhibitors to predict the activity of novel analogs of TAK-285-Iodo. This can accelerate the design and synthesis of more potent and selective compounds by prioritizing candidates with the highest probability of success. AI algorithms can also be used to predict the pharmacokinetic and toxicological properties of new analogs, further streamlining the drug discovery process.

Development of Novel Analytical Techniques for TAK-285-Iodo Quantification in Research Samples

Accurate and sensitive quantification of TAK-285-Iodo in various biological matrices is essential for preclinical pharmacokinetic and pharmacodynamic studies. The development of novel analytical techniques is crucial for achieving the required sensitivity and specificity.

A variety of analytical methods have been developed for the quantification of small-molecule kinase inhibitors in biological samples. rjptonline.org High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of tyrosine kinase inhibitors in plasma and other biological fluids. nih.goveur.nlnih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites. nih.gov Other techniques, such as capillary electrophoresis coupled with mass spectrometry (CE-MS/MS), have also been explored for the determination of tyrosine kinase inhibitors. mdpi.com

The table below summarizes some of the analytical techniques that could be adapted for the quantification of TAK-285-Iodo.

Analytical TechniqueSample TypeKey Advantages
HPLC-UV Pharmaceutical formulations, bulk drugSimple, cost-effective
LC-MS/MS Plasma, urine, tissue samplesHigh sensitivity, high specificity, can quantify metabolites
CE-MS/MS Plasma samplesHigh resolution, suitable for small sample volumes

Potential for TAK-285-Iodo as a Radiopharmaceutical Probe for Molecular Imaging Research

The "iodo" moiety in TAK-285-Iodo presents an opportunity for its development as a radiopharmaceutical probe for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). eanm.org By replacing the stable iodine atom with a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, or Iodine-131), TAK-285-Iodo can be transformed into a tracer that allows for the non-invasive visualization and quantification of HER2 and EGFR expression in tumors. nih.gov

Radiolabeled small molecules offer several advantages over larger antibodies for imaging, including faster clearance from the body and better tumor penetration. aacrjournals.org PET imaging with radiolabeled HER2-targeted agents has the potential to assess HER2 status throughout the body, providing a more comprehensive picture than a single tumor biopsy. diva-portal.orgsnmjournals.orgmdpi.com This could be particularly valuable for identifying patients with HER2-low expressing tumors who may benefit from targeted therapies. snmjournals.org The development of TAK-285-Iodo as a radiopharmaceutical could aid in patient selection, treatment monitoring, and understanding the heterogeneity of HER2/EGFR expression in cancer. nih.govnih.govmdpi.comup.ac.za

Unexplored Therapeutic Avenues and Combination Strategies in Preclinical Settings

While TAK-285, the parent compound of TAK-285-Iodo, has shown antitumor activity in preclinical models of HER2- or EGFR-overexpressing cancers, there are still several unexplored therapeutic avenues and combination strategies that warrant investigation. jcancer.orgresearchgate.net

Overcoming Resistance: A significant challenge with targeted therapies is the development of resistance. Preclinical studies could explore combining TAK-285-Iodo with inhibitors of other signaling pathways that are known to mediate resistance to HER2/EGFR blockade. For instance, combining HER2 inhibitors with inhibitors of the PI3K/AKT/mTOR pathway has shown promise in preclinical models.

Combination with Chemotherapy and Other Targeted Agents: The efficacy of TAK-285-Iodo could be enhanced by combining it with standard-of-care chemotherapy or other targeted agents. frontiersin.org For example, preclinical studies have shown that dual HER2 blockade with two different HER2-targeted agents can be more effective than monotherapy. unimi.it Investigating combinations of TAK-285-Iodo with other kinase inhibitors or agents that target different aspects of tumor biology could lead to more effective treatment strategies. science.gov

Exploring New Tumor Types: While HER2 and EGFR are well-established targets in breast and lung cancer, their dysregulation is also implicated in other solid tumors. Preclinical studies could evaluate the activity of TAK-285-Iodo in a broader range of cancer types to identify new indications. The "Illuminating the Druggable Genome" (IDG) initiative highlights the vast number of potentially druggable proteins in the human genome, suggesting that there are many unexplored therapeutic opportunities. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for TAK285-Iodo?

  • Methodological Answer :

  • Experimental Design : Prioritize clear documentation of reaction conditions (temperature, solvent, catalyst, stoichiometry) and use controlled experiments to isolate variables. Include negative controls to validate purity .
  • Data Presentation : Summarize synthesis yields and characterization data (e.g., NMR, HPLC) in tables, ensuring raw data is archived in supplementary materials for peer review .
  • Reproducibility : Follow standardized protocols for reagent handling and equipment calibration. Explicitly detail deviations from published methods to aid replication .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques : Use a combination of NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structural identity. For purity, employ HPLC with UV detection or differential scanning calorimetry (DSC) .
  • Data Validation : Cross-validate results with independent techniques (e.g., X-ray crystallography for unambiguous structural confirmation) and report confidence intervals for quantitative measurements .
  • Documentation : Include annotated spectra and chromatograms in supplementary materials, highlighting key peaks and their assignments .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be systematically resolved?

  • Methodological Answer :

  • Triangulation : Compare data across multiple analytical methods (e.g., NMR vs. IR spectroscopy) to identify systematic errors or artifacts. For example, unexpected peaks in NMR may indicate impurities requiring further purification .
  • Statistical Analysis : Apply principal component analysis (PCA) or multivariate regression to isolate variables contributing to discrepancies. Report p-values for significance testing .
  • Peer Consultation : Share raw data with collaborators to rule out observer bias or instrumental drift. Replicate experiments using alternative equipment or labs .

Q. What methodologies are recommended for optimizing the reaction yield of this compound under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent polarity). Response surface methodology (RSM) can identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR spectroscopy) to pinpoint rate-limiting steps. Adjust catalyst loading or solvent systems based on Arrhenius plots .
  • Data Interpretation : Present yield vs. condition matrices in heatmap formats to visualize trends. Include error bars and confidence intervals to quantify uncertainty .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Control : Implement strict quality control (QC) checkpoints, such as intermediate purity checks and real-time pH monitoring. Use statistical process control (SPC) charts to track variability .
  • Root-Cause Analysis : Apply fishbone diagrams or failure mode and effects analysis (FMEA) to identify sources of variability (e.g., raw material impurities, humidity fluctuations) .
  • Documentation : Archive batch records with metadata (e.g., operator, equipment ID) to enable retrospective analysis .

Data Analysis and Reporting

Q. What strategies ensure robust statistical validation of this compound’s biological activity data?

  • Methodological Answer :

  • Power Analysis : Predefine sample sizes using power calculations (α = 0.05, β = 0.2) to minimize Type I/II errors. Use triplicate measurements for in vitro assays .
  • Normalization : Correct for background noise (e.g., solvent controls in cell viability assays) and normalize data to internal standards .
  • Transparency : Publish raw datasets, analysis scripts, and software parameters (e.g., R packages) in open-access repositories .

Q. How can researchers reconcile contradictory in silico and in vitro binding affinity results for this compound?

  • Methodological Answer :

  • Model Refinement : Re-parameterize molecular docking algorithms using experimental data (e.g., IC50 values) to improve predictive accuracy. Validate force fields with quantum mechanical calculations .
  • Experimental Replication : Repeat binding assays under standardized conditions (e.g., buffer pH, temperature) and include positive/negative controls .
  • Meta-Analysis : Compare results with published analogues to identify structural trends affecting binding discrepancies .

Ethical and Methodological Rigor

Q. What frameworks guide ethical reporting of this compound’s preclinical data?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Use persistent identifiers (DOIs) for datasets and adhere to community standards (e.g., MIAME for genomics) .
  • Conflict Disclosure : Declare funding sources and potential biases (e.g., patent filings) in the manuscript’s acknowledgments section .
  • Peer Review : Submit to journals requiring raw data deposition and independent statistical review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.